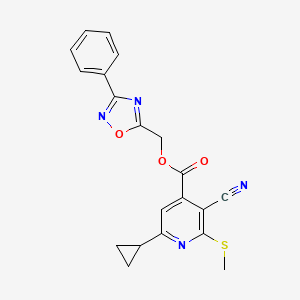
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAB belongs to the benzofuran class of compounds and has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and the immune response.
Biochemical and Physiological Effects:
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also modulates the expression of various genes involved in cell growth, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promise in the treatment of various diseases. However, (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also has several limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide. One area of research is the development of more efficient synthesis methods for (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide. Another area of research is the development of more water-soluble forms of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, which would make it easier to use in experiments. Additionally, further research is needed to determine the optimal dosage and administration of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide for therapeutic use. Finally, more research is needed to fully understand the mechanisms of action of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide can be synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of cancer by inhibiting the growth of cancer cells and inducing apoptosis. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of the disease.
Propriétés
IUPAC Name |
3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-15-9-7-12(11-16(15)26-2)8-10-17(23)22-18-13-5-3-4-6-14(13)27-19(18)20(21)24/h3-11H,1-2H3,(H2,21,24)(H,22,23)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHGKUWKWNLCMZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2908271.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2908273.png)

![2-(5-Pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2908275.png)

![N-benzyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2908279.png)




![(4Ar,8aS)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/structure/B2908289.png)
